molecular formula C16H15ClO3 B1422237 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160250-32-7

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

Cat. No. B1422237
CAS RN: 1160250-32-7
M. Wt: 290.74 g/mol
InChI Key: PSIWQPJZNFTUHS-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C16H15ClO3 and a molecular weight of 290.75 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

Proteomics Research

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used for the modification of proteins and peptides, aiding in the identification and understanding of protein function and interaction within biological systems .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for the synthesis of complex organic molecules. It’s particularly useful in the formation of carbon-carbon bonds, a fundamental step in constructing larger organic compounds from smaller ones .

Medicinal Chemistry

Researchers in medicinal chemistry employ 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride for the synthesis of potential pharmaceuticals. Its role in the development of new drugs is crucial, especially in the early stages of drug discovery where diverse chemical libraries are synthesized for biological testing .

Material Science

In material science, this compound can be used to modify the surface properties of materials. This is particularly relevant in the creation of specialized coatings that can provide materials with unique properties such as hydrophobicity or increased durability .

Catalysis

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride: may be used in the development of catalysts. Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process, and this compound can be a precursor or a component in catalyst systems .

Asymmetric Synthesis

This compound finds application in asymmetric synthesis, which is the synthesis of optically active compounds in a preferential fashion. It can be used to create chiral environments or as a chiral auxiliary in reactions that produce enantiomerically enriched products .

Analytical Chemistry

In analytical chemistry, 3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride can be used as a derivatization agent. It modifies chemical compounds to produce derivatives that are more amenable to analytical techniques, improving the accuracy and sensitivity of chemical analysis .

Chemical Education

Lastly, this compound is also valuable in chemical education, where it can be used to demonstrate various chemical reactions and principles to students. Its reactivity and the transformations it undergoes can serve as practical examples in teaching organic chemistry concepts .

properties

IUPAC Name

3-methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-11-6-3-4-7-12(11)10-20-15-13(16(17)18)8-5-9-14(15)19-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIWQPJZNFTUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=CC=C2OC)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801216389
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride

CAS RN

1160250-32-7
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-2-[(2-methylphenyl)methoxy]benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801216389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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